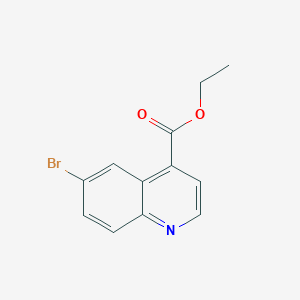

Ethyl 6-bromoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQXBCGUDOZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708199 | |

| Record name | Ethyl 6-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-77-9 | |

| Record name | Ethyl 6-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-bromoquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a bromine atom at the 6-position and an ethyl ester group at the 4-carboxylate position. Its molecular formula is with a molecular weight of approximately 296.12 g/mol. This unique structure contributes to its reactivity and biological interactions.

Biological Activities

This compound exhibits several significant biological activities, including:

- Cytotoxicity : The compound has shown moderate cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, effective against certain bacterial strains.

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication, particularly in HIV-related assays .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. For instance, it has been identified as an inhibitor of the HIV integrase enzyme, which plays a crucial role in the viral lifecycle . The compound's structure allows it to bind effectively to these targets, disrupting their normal function.

Synthesis Methods

Various methodologies have been developed for synthesizing this compound. These include:

- Traditional Synthetic Routes : Utilizing starting materials like 6-bromoquinoline and ethyl chloroacetate under basic conditions.

- Visible-Light-Induced Radical Reactions : A novel approach using N-bromosuccinimide in the presence of light to achieve bromination efficiently.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Below is a summary of key findings:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cytotoxicity | ~20 | Moderate activity against cancer cells |

| Ethyl 8-bromoquinoline-3-carboxylate | Antimicrobial | >50 | Effective against specific bacterial strains |

| Methyl 6-bromoquinoline-3-carboxylate | Antiviral | ~15 | Inhibits HIV integrase activity |

These findings highlight the potential of this compound as a lead compound for developing new therapeutic agents.

Case Studies

Several case studies have investigated the efficacy of this compound in different biological contexts:

- Cytotoxicity in Cancer Cells : A study evaluated its effects on human breast cancer cell lines, revealing an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics.

- Antiviral Screening : In vitro assays showed that this compound could inhibit HIV replication by disrupting integrase function, with promising results in reducing viral loads in treated cell cultures .

- Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria demonstrated effectiveness, particularly in strains resistant to conventional antibiotics.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 6-bromoquinoline-4-carboxylate has shown significant potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds targeting bacterial infections. Studies have demonstrated its efficacy against strains of Mycobacterium tuberculosis, with certain derivatives exhibiting inhibitory activity against both replicating and non-replicating forms of the bacterium .

Case Study: Mycobacterium tuberculosis Inhibitors

A study evaluated various arylated quinoline carboxylic acids, including derivatives of this compound, revealing that modifications at the C-6 position can enhance anti-tuberculosis activity. The results indicated that specific substitutions led to improved efficacy, highlighting the importance of structural variations in developing effective tuberculosis treatments .

Cytotoxic Properties

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Research suggests that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Biochemical Research

This compound is utilized in biochemical studies aimed at understanding enzyme inhibition and receptor binding. Its role as a reagent in various assays aids researchers in elucidating biological pathways and developing new therapeutic strategies.

Example: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development .

Material Science

In material science, this compound is employed in developing specialized coatings and polymers. Its chemical properties make it suitable for enhancing material durability and resistance to environmental factors.

Application: Coatings Development

The compound's reactivity allows it to be incorporated into polymer matrices, resulting in coatings with improved mechanical properties and chemical resistance. This application is particularly beneficial in industries requiring high-performance materials .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in creating agrochemicals such as fungicides and herbicides. Its ability to interact with biological systems makes it a candidate for improving crop protection and yield.

Case Study: Agrochemical Development

Research has indicated that modifications of this compound can lead to the development of effective fungicides that target specific plant pathogens, thereby enhancing agricultural productivity .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for detecting and quantifying other chemical substances. Its unique structural features allow it to participate in various analytical techniques.

Example: Reagent Applications

this compound has been employed in chromatographic methods to analyze complex mixtures, demonstrating its versatility as an analytical tool .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-TB agents | Effective against Mycobacterium tuberculosis strains |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Development of durable coatings | Enhanced mechanical properties |

| Agricultural Chemistry | Creation of fungicides | Improved crop protection against pathogens |

| Analytical Chemistry | Reagent for chromatographic analysis | Versatile tool for detecting chemical substances |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Ethyl 6-Bromoquinoline-3-Carboxylate (CAS: 481054-89-1)

- Structure : Bromine at position 6, ester group at position 3.

- Applications : Less frequently cited in synthesis pipelines, suggesting lower reactivity in cross-coupling reactions .

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS: 35975-57-6)

- Structure : Bromine at position 8, hydroxyl group at position 4, ester at position 3.

- Key Differences : The hydroxyl group enhances solubility in polar solvents but reduces stability under acidic conditions .

- Synthesis : Requires additional protection/deprotection steps for the hydroxyl group, increasing production complexity .

Ethyl 4-Bromoquinoline-6-Carboxylate (CAS: 958332-97-3)

Halogen and Heterocycle Variations

Ethyl 6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS: 318-35-4)

- Halogen Effect : Fluorine’s electronegativity increases metabolic stability compared to bromine but reduces steric bulk, affecting binding affinity in pharmaceutical contexts .

Methyl 6-Bromoquinazoline-4-Carboxylate (CAS: 769916-07-6)

Physical and Chemical Properties Comparison

Preparation Methods

Synthesis of 3-(4-Bromoaniline) Ethyl Acrylate

- Reactants: 4-bromoaniline and ethyl propiolate.

- Solvent: Methanol.

- Conditions: Reaction conducted under nitrogen or inert gas atmosphere at 30–50 °C.

- Process: Ethyl propiolate is added to a flask containing 4-bromoaniline and methanol, stirred and heated to 30–50 °C for completion.

- Outcome: After removal of methanol by distillation, crude 3-(4-bromoaniline) ethyl acrylate is obtained.

Cyclization to 6-Bromoquinoline-4(1H)-one

- Solvent: Diphenyl ether.

- Conditions: The crude acrylate is dissolved in diphenyl ether and heated at 200–220 °C in a flask equipped with a contact plate.

- Reaction Time: Approximately 2 hours until starting material is consumed.

- Work-up: Reaction mixture cooled to room temperature, poured into petroleum ether, filtered after standing overnight.

- Purification: Filter residue is washed with ethyl acetate and dried.

- Yield: Approximately 77% of 6-bromoquinoline-4(1H)-one is obtained.

Conversion to Ethyl 6-Bromoquinoline-4-Carboxylate

- Reagents: 6-bromoquinoline-4(1H)-one, phosphorus trichloride, and toluene.

- Conditions: Reflux the mixture in toluene for 2 hours.

- Work-up: After cooling, the mixture is evaporated to dryness; the solid is triturated with ether, filtered, and dried.

- Yield: High yield of the chloro-substituted intermediate (bromo-4-chloroquinoline) is reported (~92.6%), which can be further esterified to yield this compound.

Reaction Conditions and Yields Summary Table

| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Formation of acrylate | 4-Bromoaniline, ethyl propiolate, methanol | 30–50 | Not specified | Not specified | Under nitrogen/inert atmosphere |

| 2. Cyclization | Acrylate, diphenyl ether | 200–220 | ~2 hours | 77 | Contact plate flask, petroleum ether work-up |

| 3. Chlorination and esterification | 6-Bromoquinoline-4(1H)-one, PCl3, toluene | Reflux (~110–115) | 2–4 hours | 92.6 (chlorination) | Ether trituration, drying |

Detailed Research Findings and Notes

- The initial Michael addition of ethyl propiolate to 4-bromoaniline under mild heating in methanol provides a straightforward route to the acrylate intermediate with minimal side reactions.

- The high-temperature cyclization in diphenyl ether is critical for ring closure to form the quinoline core. Diphenyl ether serves as a high-boiling solvent enabling effective thermal cyclization.

- The chlorination step using phosphorus trichloride converts the quinoline-4(1H)-one to the corresponding 4-chloroquinoline derivative, a key intermediate for further derivatization to the ethyl ester.

- The process is designed to be environmentally friendly and cost-effective, suitable for scale-up, with inert atmosphere control to prevent oxidation or side reactions.

- Purification steps involve solvent washes and recrystallization to achieve high purity of the final product.

Additional Considerations

- Alternative chlorinating agents such as phosphorus oxychloride have been reported for similar quinoline derivatives, with reaction temperatures around 115 °C and reaction times of 4 hours.

- Work-up procedures include aqueous washes with sodium hydroxide and brine to remove acidic impurities, followed by drying and recrystallization.

- The use of petroleum ether and ethyl acetate in purification helps in isolating the product as a yellow powder with good stability.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 6-bromoquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions using tert-butyl 6-bromoquinoline-4-carboxylate as a precursor. Key steps include halogen retention at the 6-position and esterification at the 4-position. Optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., DMF or THF), and temperature control (80–120°C) to maximize yields (≥75%) . Multi-step protocols may also involve bromination of quinoline precursors followed by carboxylation, with purity confirmed via HPLC .

Q. How is this compound structurally characterized?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ 8.5–9.0 ppm for quinoline protons, δ 165–170 ppm for ester carbonyl), IR (C=O stretch ~1720 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- X-ray crystallography : Unit cell parameters (e.g., triclinic system, P1 space group) and bond lengths (C-Br: ~1.89 Å, C=O: ~1.21 Å) are determined using SHELX for refinement .

Q. What are the common chemical reactions involving this compound?

- Methodology :

- Nucleophilic substitution : Bromine at C6 reacts with amines or thiols under basic conditions (K₂CO₃, DMSO, 60°C) .

- Ester hydrolysis : Acidic/alkaline conditions yield 6-bromoquinoline-4-carboxylic acid, confirmed by loss of ethyl group signals in NMR .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

- Methodology : Discrepancies between computational (DFT) and experimental (X-ray) data arise from steric effects of the bromine and ester groups. Using SHELXL for refinement, torsional angles (e.g., C4-C5-C6-Br: 178.5°) and puckering coordinates (Cremer-Pople parameters) validate non-planar quinoline ring distortions .

Q. What strategies enhance the compound’s structure-activity relationship (SAR) in drug discovery?

- Methodology :

- Halogen bonding : Bromine’s σ-hole interaction with protein targets (e.g., kinase ATP-binding sites) is quantified via isothermal titration calorimetry (ITC) .

- Derivatization : Substituent effects at C4 (ester vs. carboxylic acid) are tested in enzyme inhibition assays (IC₅₀ values correlated with LogP) .

Q. How do solvent polarity and catalyst loading influence Suzuki-Miyaura coupling of this compound?

- Methodology : A DoE (Design of Experiments) approach compares Pd(OAc)₂ (1–5 mol%) in polar aprotic (DMF) vs. non-polar (toluene) solvents. Reaction progress is monitored via LC-MS, with optimal yields (82%) achieved in DMF at 100°C with 3 mol% catalyst .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Exposure to pH 1–13 buffers (37°C, 24 hrs) followed by UPLC-PDA analysis identifies hydrolytic degradation products (e.g., free carboxylic acid) .

- Mass balance : ≥95% recovery in accelerated stability tests (40°C/75% RH) confirms formulation compatibility .

Q. How is computational modeling used to predict its pharmacokinetic properties?

- Methodology :

- ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to moderate LogP (~2.8) and high polar surface area (PSA ≈ 80 Ų) .

- MD simulations : 100-ns trajectories in lipid bilayers assess membrane permeability, correlating with experimental PAMPA data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.